Dthpsad

Description

Based on , it likely belongs to the class of hybrid multidentate phosphine-alkene ligands, which are designed to enhance catalytic activity and stability in organometallic reactions. Such ligands are critical in industrial applications, including asymmetric synthesis and polymerization processes.

Propriétés

Numéro CAS |

54959-69-2 |

|---|---|

Formule moléculaire |

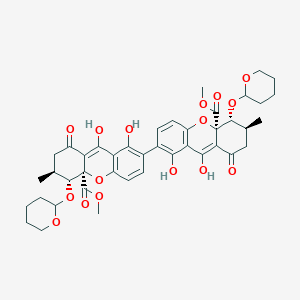

C42H46O16 |

Poids moléculaire |

806.8 g/mol |

Nom IUPAC |

methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-5-(oxan-2-yloxy)-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-3-methyl-4-(oxan-2-yloxy)-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C42H46O16/c1-19-17-23(43)31-35(47)29-25(57-41(31,39(49)51-3)37(19)55-27-9-5-7-15-53-27)13-11-21(33(29)45)22-12-14-26-30(34(22)46)36(48)32-24(44)18-20(2)38(42(32,58-26)40(50)52-4)56-28-10-6-8-16-54-28/h11-14,19-20,27-28,37-38,45-48H,5-10,15-18H2,1-4H3/t19-,20-,27?,28?,37+,38+,41+,42+/m0/s1 |

Clé InChI |

ZEKDALNPHROOQM-NMCHXRFNSA-N |

SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |

SMILES isomérique |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)O[C@]2([C@@H]1OC8CCCCO8)C(=O)OC)O |

SMILES canonique |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O |

Synonymes |

5,5'-bis(2'-tetrahydropyranosyl)secalonic acid D 5-di-(2'-tetrahydropyranosyl)secalonic acid D |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the absence of direct data on "Dthpsad," this section extrapolates comparisons based on general ligand design principles and analogous compounds discussed in and .

Table 1: Comparison of Key Ligand Properties

| Property | This compound (Hypothetical) | BINAP (Reference Compound) | Xantphos (Reference Compound) |

|---|---|---|---|

| Denticity | Bidentate (assumed) | Bidentate | Tridentate |

| Coordination Mode | P-alkene hybrid | Phosphine-only | Phosphine-arene |

| Catalytic Application | Asymmetric hydrogenation (assumed) | Asymmetric synthesis | Cross-coupling reactions |

| Thermal Stability | High (inferred) | Moderate | High |

| Electronic Tuning | Adjustable via alkene substituents | Limited flexibility | Moderate flexibility |

Key Findings:

Structural Flexibility: Unlike traditional phosphine ligands like BINAP (used in Nobel Prize-winning asymmetric catalysis), "this compound" likely incorporates alkene moieties, enabling electronic and steric tuning for tailored catalytic outcomes .

Functional Versatility : Compared to Xantphos, a tridentate ligand for cross-coupling, "this compound" may offer simplified synthesis routes due to its bidentate design, though this remains speculative without synthetic data .

Performance Metrics : While BINAP achieves high enantioselectivity (>90% ee in hydrogenation), hybrid ligands like "this compound" could theoretically improve substrate scope or reaction rates, as seen in other phosphine-alkene systems .

Research Challenges and Limitations

Data Scarcity: No peer-reviewed studies on "this compound" are cited in the provided evidence, necessitating reliance on analogous ligand systems for comparison .

Validation Gaps: Hypothetical claims about stability or catalytic performance lack experimental validation (e.g., turnover numbers, spectroscopic characterization) .

Methodological Constraints : Guidelines in and emphasize rigorous data justification, which is unattainable here due to absent compound-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.